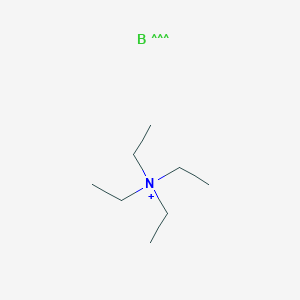
Tetraethylammonium borohydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethylammonium borohydride is a chemical compound with the formula (C₂H₅)₄N(BH₄). It is a crystalline solid that is stable under standard conditions. This compound is known for its reducing properties and is used in various chemical reactions, particularly in organic synthesis. It is soluble in water and organic solvents and is often used as a reducing agent, hydrogen source, and deoxygenating agent.
准备方法
Synthetic Routes and Reaction Conditions: Tetraethylammonium borohydride can be synthesized by reacting sodium borohydride with tetraethylammonium hydroxide in an organic solvent. The reaction typically proceeds as follows:
NaBH4+(C2H5)4N(OH)→(C2H5)4N(BH4)+NaOH
The product is then purified through distillation and crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple stages of crystallization and filtration to remove impurities .
化学反应分析
Types of Reactions: Tetraethylammonium borohydride undergoes various chemical reactions, including:
Reduction: It is a mild reducing agent and can reduce aldehydes, ketones, and other carbonyl compounds to their corresponding alcohols.
Hydrogenation: It can act as a hydrogen source in hydrogenation reactions, particularly in the presence of metal catalysts.
Deoxygenation: It is used to remove oxygen from organic compounds, making it useful in the synthesis of deoxygenated products.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include metal catalysts (e.g., platinum, palladium), organic solvents (e.g., ethanol, methanol), and other reducing agents.
Major Products:
Alcohols: Reduction of carbonyl compounds results in the formation of alcohols.
Hydrogenated Compounds: Hydrogenation reactions yield hydrogenated organic compounds.
Deoxygenated Products: Deoxygenation reactions produce deoxygenated organic compounds.
科学研究应用
Tetraethylammonium borohydride has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds and hydrogenation reactions.
Biology: It is used in the preparation of biological samples, particularly in the reduction of disulfide bonds in proteins.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of tetraethylammonium borohydride involves the transfer of hydride ions (H⁻) from the borohydride anion (BH₄⁻) to the substrate. This transfer reduces the substrate, resulting in the formation of the corresponding reduced product. The molecular targets and pathways involved depend on the specific reaction and substrate being reduced .
相似化合物的比较
Sodium Borohydride (NaBH₄): A common reducing agent with similar properties but different solubility and reactivity.
Lithium Borohydride (LiBH₄): Another reducing agent with higher reactivity and different solubility.
Tetrabutylammonium Borohydride: Similar to tetraethylammonium borohydride but with different solubility and reactivity due to the larger butyl groups.
Uniqueness: this compound is unique due to its moderate reducing power, solubility in both water and organic solvents, and stability under standard conditions. These properties make it a versatile reagent in various chemical reactions and applications .
属性
CAS 编号 |
17083-85-1 |
|---|---|
分子式 |
C8H20BN+ |
分子量 |
141.06 g/mol |
InChI |
InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1; |
InChI 键 |
NQZKZGHOYUYCHU-UHFFFAOYSA-N |
SMILES |
[B-].CC[N+](CC)(CC)CC |
规范 SMILES |
[B].CC[N+](CC)(CC)CC |
Key on ui other cas no. |
17083-85-1 |
Pictograms |
Flammable; Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetraethylammonium borohydride contribute to the preservation of historical documents and artwork?
A: this compound can be used to stabilize cellulose, the primary component of paper, against degradation. Research has shown that treating aged rag paper with this compound significantly improves its long-term stability []. This is achieved by reducing carbonyl groups (ketones and aldehydes) present in oxidized cellulose, which are responsible for its degradation over time. This application is particularly relevant for preserving historical documents and artwork on paper substrates.
Q2: Can you explain the significance of removing carbonyl groups from oxidized cellulose using this compound in paper conservation?
A: The presence of carbonyl groups in oxidized cellulose weakens the paper's structure, making it susceptible to further degradation, embrittlement, and discoloration over time []. This compound acts as a reducing agent, effectively converting these carbonyl groups back to their original alcohol form. This reduction process strengthens the cellulose chains, enhancing the paper's long-term stability and resistance to further damage []. This stabilization effect is crucial for preserving the integrity and longevity of valuable documents and artwork on paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















